N-(4-Fluoro-2-methoxybenzyl)propan-1-amine
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Overview
Description
N-(4-Fluoro-2-methoxybenzyl)propan-1-amine is an organic compound characterized by the presence of a fluoro and methoxy group attached to a benzyl ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methoxybenzyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and propan-1-amine.
Reductive Amination: The key step involves reductive amination, where the benzaldehyde reacts with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and costs.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-methoxybenzyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide in the presence of a phase transfer catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Fluoro-2-methoxybenzyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in targeting neurological disorders.
Biological Studies: Used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.
Materials Science: Investigated for its use in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(4-Fluoro-2-methoxybenzyl)propan-1-amine exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmitter release or uptake.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-3-methoxybenzyl)propan-2-amine
- N-(4-Methoxybenzyl)propan-2-amine
Comparison
- Structural Differences : The position of the fluoro and methoxy groups can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties : N-(4-Fluoro-2-methoxybenzyl)propan-1-amine’s specific substitution pattern may confer unique binding properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluoro-2-methoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-6-13-8-9-4-5-10(12)7-11(9)14-2/h4-5,7,13H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJXAHUOIWGNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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